molecular formula C18H21N3O2 B5866303 1-(phenoxyacetyl)-4-(3-pyridinylmethyl)piperazine

1-(phenoxyacetyl)-4-(3-pyridinylmethyl)piperazine

Cat. No. B5866303
M. Wt: 311.4 g/mol
InChI Key: SAYWUUGRJYOFCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including acetylation, aminolysis, and the use of different catalysts. For example, the enantiomers of similar compounds have been synthesized using hydrolytic kinetic resolution (HKR) methods, demonstrating the effectiveness of these approaches in achieving high enantiomeric purity (Kulig, Nowicki, & Malawska, 2007). Synthesis routes can vary, involving different starting materials and reaction conditions, which are tailored to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(phenoxyacetyl)-4-(3-pyridinylmethyl)piperazine is characterized using techniques like IR, NMR, and mass spectrometry. These analytical methods confirm the chemical structure and help understand the spatial arrangement of atoms within the molecule, which is crucial for its biological activity and chemical properties.

Chemical Reactions and Properties

The chemical reactions involving piperazine derivatives can include substitutions, additions, and other transformations essential for modifying the chemical structure to enhance desired properties. The reactivity of these compounds often depends on the substituents attached to the piperazine ring and the overall molecular framework.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of piperazine derivatives are critical for their practical applications, especially in pharmaceutical formulations. These properties can significantly influence the compound's behavior in biological systems and its handling and storage requirements.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of piperazine derivatives, are influenced by their molecular structure. The presence of functional groups like phenoxyacetyl and pyridinylmethyl influences the compound's interactions with biological targets and its overall pharmacological profile.

References:

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources . It could potentially have a variety of biological effects depending on its structure and the specific functional groups present.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . It’s important to handle all chemical compounds with appropriate safety precautions.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, properties, and potential applications . This could involve both experimental studies and computational modeling.

properties

IUPAC Name

2-phenoxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(15-23-17-6-2-1-3-7-17)21-11-9-20(10-12-21)14-16-5-4-8-19-13-16/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYWUUGRJYOFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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